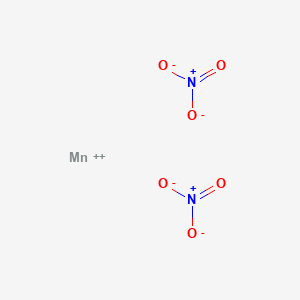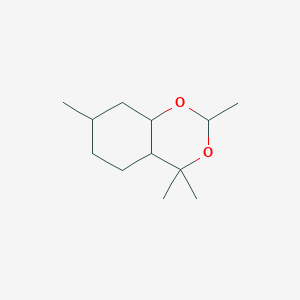
Manganese nitrate
Overview
Description
Manganese nitrate appears as a white crystalline solid. Denser than water. May ignite on contact with organic matter. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Scientific Research Applications
Synthesis and Catalysis
Nano-Sized Manganese Oxide Production : Manganese nitrate decomposes at 100 °C to form nano-sized manganese oxides. These oxides demonstrate efficient catalytic activity in water oxidation and the epoxidation of olefins, using cerium(IV) ammonium nitrate and hydrogen peroxide respectively (Najafpour et al., 2012).
Thermal Decomposition Studies : The thermal decomposition of this compound is significant in the tantalum capacitor industry. Studies comparing the crystalline phase and form of resulting manganese oxides show variations in electrical resistivity based on the pyrolysis conditions (Rogers & Cossins, 1993).
Agriculture and Plant Studies
- Impact on Non-Nodulated Plants : Manganese nanoparticles, including those derived from this compound, were compared with manganese sulfate in their effects on mung bean plants. These studies suggest potential for manganese nanoparticles as nanofertilizers, enhancing nitrogen assimilation without notable toxicity (Pradhan et al., 2014).
Materials Science
Magnetic Manganese Ferrites : Magnetic manganese ferrites synthesized using this compound have potential as ozonation catalysts. Their magnetic properties facilitate recovery from treatment systems (Desai et al., 2019).
Manganese Oxide/CNT Composites : Manganese oxide synthesized from manganese nitrates and dispersed on carbon nanotube matrices show promise as supercapacitive materials due to their excellent charge-discharge cycle stability and specific capacitance (Fan et al., 2006).
Environmental Applications
- Remediation of Groundwater Contamination : A study on a mixotrophic denitrifying bacterium Cupriavidus sp. HY129, which utilizes this compound, highlights its ability in remediating groundwater contaminated with nitrate and manganese (Bai et al., 2020).
General Applications
Selective Catalytic Reduction : Manganese-promoted active carbons, prepared from this compound, are effective catalysts for selective catalytic reduction with ammonia. The activity and stability of these catalysts depend on the preparation procedure and choice of precursors (Grzybek et al., 1999).
Catalysis in Oxidation and Reduction Reactions : Mn3O4 manganese oxides, known for their catalytic activity in various oxidation and reduction reactions, can be synthesized from this compound. They are explored for applications like decomposition of waste gases and selective reduction of nitrobenzene (Zhao et al., 2008).
Mechanism of Action
Target of Action
Manganese nitrate primarily targets nitrogen and manganese cycles in the environment . It plays a significant role in the oxidation of nitrite (NO2−) to form nitrate (NO3−) . This process is particularly important in geochemical interactions and the cycling of these elements in the environment .
Mode of Action
This compound interacts with its targets through a series of redox reactions. In the presence of this compound, nitrite (NO2−) is oxidized to form nitrate (NO3−) in a process facilitated by Mn(III)-pyrophosphate . This process involves a one-electron transfer reaction, occurring in two steps. First, nitrous acid (HNO2) is oxidized to nitrogen dioxide (·NO2), a free radical, via a hydrogen atom transfer (HAT) reaction. Then, ·NO2 reacts with a second Mn(III)-pyrophosphate complex to form the nitronium ion (NO2+), which quickly reacts with water to form nitrate (NO3−) .
Biochemical Pathways
This compound affects the biochemical pathways of nitrogen and manganese. It mediates the oxidation of nitrite to nitrate, influencing the nitrogen cycle . Additionally, it plays a role in the manganese cycle, as it can be a precursor to the oxides of manganese . These processes can have significant impacts on the environmental cycling of these elements .
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its distribution and movement in the environment.
Result of Action
The primary result of this compound’s action is the transformation of nitrite into nitrate . This process can have significant environmental implications, as nitrate is a key nutrient for many organisms and plays a crucial role in various biological processes. Additionally, the formation of manganese oxides from this compound can impact the geochemical cycling of manganese .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water is necessary for the solubility and subsequent reactions of this compound . Additionally, the presence of other elements or compounds, such as nitrite, is required for the redox reactions facilitated by this compound . Human activities, such as the use of fertilizers, can also impact the concentrations of nitrate and manganese in the environment, thereby influencing the action of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Manganese nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the co-precipitation process, which is influenced by pH, temperature, and concentration .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
manganese(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVBAHRSNUNMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnN2O6, Mn(NO3)2 | |
| Record name | MANGANESE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | manganese(II) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890659 | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese nitrate appears as a white crystalline solid. Denser than water. May ignite on contact with organic matter. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colorless hygroscopic solid; [Merck Index] White crystals; [CAMEO] 50% Aqueous solution: Pink liquid with an acidic odor; [Alfa Aesar MSDS] | |
| Record name | MANGANESE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2047 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10377-66-9 | |
| Record name | MANGANESE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I389H78514 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








ANone: The molecular formula of manganese(II) nitrate is Mn(NO3)2 and its molecular weight is 178.95 g/mol.
A: Common techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) to visualize morphology, and X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and oxidation states. []
A: Different precursors like manganese nitrate, manganese acetate, and manganese chloride can lead to distinct manganese oxide phases with varying catalytic activities. For instance, this compound favors the formation of Mn-Cr-O mixed phases on stainless steel, while manganese acetate predominantly forms Mn2O3. []
A: Yes, this compound doping can improve the properties of various materials. For example, doping PMN-PZT ceramics with this compound solution increases their pyroelectric coefficient and reduces dielectric loss. []
A: this compound is a common precursor for synthesizing manganese oxide catalysts via methods like impregnation or thermal decomposition. The resulting manganese oxides exhibit catalytic activity in various reactions, including the oxidation of toluene [] and ethyl acetate. []
A: Factors like calcination temperature [], manganese loading [], and the presence of dopants (e.g., cerium []) significantly impact the catalyst's surface area, pore structure, and active site concentration, thereby influencing its activity.
A: Yes, this compound is used in the preparation of catalysts for flue gas treatment. For instance, MnOx/La-Al2O3 catalysts derived from this compound exhibit excellent activity for toluene oxidation, a common air pollutant. [] Additionally, Mn-Ce supported catalysts prepared from this compound demonstrate promising low-temperature activity for the selective catalytic reduction (SCR) of NOx with NH3, contributing to the abatement of NOx emissions. []
A: this compound solutions can undergo aging, leading to the formation of impurities like manganese oxides and nitrides. This affects the quality of manganese dioxide coatings produced from these solutions, particularly in the manufacturing of capacitors. [, ]
A: One approach is to refine this compound solutions by precipitating out impurities like calcium and magnesium oxalates. This process helps in recovering manganese and reducing waste. []
A: While manganese is an essential nutrient, excessive manganese exposure can have adverse effects. Therefore, responsible waste management and recycling strategies are crucial. [] One study focuses on using manganese-containing waste liquor from hydroquinone production to prepare this compound, lithium sulfate, and ammonium nitrate, highlighting resource recovery and waste reduction. []
ANone: Research is focused on:
- Developing novel manganese oxide catalysts derived from this compound for applications like CO oxidation [], low-temperature SCR of NOx [], and volatile organic compound removal.
- Exploring the use of this compound in synthesizing advanced materials like LiMn2O4 cathode materials for lithium-ion batteries. [, ]
- Investigating the potential of this compound in energy storage applications, such as in phase change materials (PCMs) incorporated into activated carbon. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)








